molecular formula C17H15NO2S B5303384 Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-

Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-

Cat. No.: B5303384
M. Wt: 297.4 g/mol
InChI Key: CQLOJCHQXFGESP-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmaceutical activities. This compound features a benzothiazole ring system fused with a 3,4-dimethoxyphenyl group through an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- typically involves the condensation of 2-aminobenzenethiol with 3,4-dimethoxybenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the benzothiazole ring . Common reagents used in this synthesis include hydrochloric acid, acetic acid, or ammonium chloride as catalysts .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been developed to enhance the efficiency and sustainability of the production process .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- include:

Uniqueness

Benzothiazole, 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group enhances its ability to interact with biological targets and improves its pharmacokinetic properties .

Properties

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-19-14-9-7-12(11-15(14)20-2)8-10-17-18-13-5-3-4-6-16(13)21-17/h3-11H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLOJCHQXFGESP-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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